Pyrithioxin dihydrochloride is classified as a neurotropic agent, meaning it has an affinity for nerve tissue. Research suggests it might influence the blood-brain barrier, a selective membrane that controls the passage of substances between the bloodstream and the brain. One study indicates it reduces the permeability of the blood-brain barrier to phosphate [].
A limited number of studies have explored the effects of pyrithioxin dihydrochloride on cognitive function. One investigation examined its influence on children with learning difficulties, but the results were inconclusive []. Further research is necessary to determine its potential impact on cognition.
Pyrithioxin dihydrochloride, also known as Pyritinol dihydrochloride, is a synthetic compound that belongs to the class of nootropics. It is characterized as a white or off-white crystalline powder that is soluble in water but only slightly soluble in ethanol, and insoluble in organic solvents like acetone and chloroform . The compound's molecular formula is , and it is primarily recognized for its neurotropic properties, which enhance cognitive functions and metabolic processes in the brain .
The exact mechanism of action of pyrithioxin dihydrochloride is not fully understood []. Proposed mechanisms include:
The biological activity of Pyrithioxin dihydrochloride is primarily linked to its role as a neuroprotective agent. It modulates neurotransmitter signaling pathways, notably affecting acetylcholine and gamma-aminobutyric acid levels. Additionally, it has demonstrated antioxidant properties and anti-inflammatory effects, suggesting potential benefits in conditions associated with oxidative stress and inflammation . The compound has been investigated for its efficacy in treating cognitive impairments due to malnutrition or brain trauma .
The synthesis of Pyrithioxin dihydrochloride typically involves multi-step organic reactions starting from pyridine derivatives. While specific synthesis protocols are not widely published, general methods include the formation of disulfide bonds and subsequent hydrochlorination to yield the dihydrochloride salt. Detailed synthetic routes can vary based on the desired purity and yield of the final product.
Pyrithioxin dihydrochloride has several applications in both clinical and research settings:
Pyrithioxin dihydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Properties | Unique Features |
---|---|---|---|
Pyridoxine Hydrochloride | Vitamin B6 Derivative | Essential for amino acid metabolism | Involved in numerous enzymatic reactions |
Pyritinol | Nootropic | Enhances cognitive function | Specifically targets glucose metabolism |
Thiamine Hydrochloride | Vitamin B1 Derivative | Essential for carbohydrate metabolism | Plays a critical role in energy production |
Nicotinamide | Vitamin B3 Derivative | Supports NAD+ synthesis | Involved in DNA repair and cellular signaling |
Pyrithioxin dihydrochloride stands out due to its dual action as both a neuroprotective agent and a metabolic enhancer, making it particularly effective for cognitive enhancement compared to other compounds that primarily focus on vitamin deficiencies or metabolic pathways without direct neuroprotective effects.
Pyrithioxin dihydrochloride, a semi-synthetic derivative of vitamin B₆, was first synthesized in 1961 by researchers at Merck Laboratories. The compound was developed through the strategic coupling of two pyridoxine (vitamin B₆) molecules via a disulfide (-S-S-) bridge, creating a novel dimeric structure. This modification aimed to enhance the compound’s bioavailability and central nervous system (CNS) penetration compared to native pyridoxine. The synthesis process involved oxidizing pyridoxine hydrochloride with activated manganese dioxide and sulfuric acid, followed by oximation and reduction steps to stabilize the disulfide linkage.
Initially explored for its potential vitamin B₆ activity, pyrithioxin dihydrochloride diverged functionally from its parent compound. By the 1970s, it was repurposed as a neurotropic agent, with clinical applications focusing on cognitive disorders and cerebrovascular diseases. Its semi-synthetic nature allowed for tailored pharmacokinetic properties, including improved metabolic stability and reduced peripheral degradation.
The systematic IUPAC name for pyrithioxin dihydrochloride is 5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol; dihydrochloride. Common alternative names include:
Pyrithioxin dihydrochloride belongs to multiple chemical classifications:
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂Cl₂N₂O₄S₂ |
Molecular Weight | 441.4 g/mol |
Melting Point | 205–207°C (decomposes) |
Solubility (Water) | 40 mg/mL (90.62 mM) |
Solubility (DMSO) | 50 mg/mL (113.28 mM) |
Pyrithioxin dihydrochloride retains the core pyridine ring and hydroxymethyl groups of pyridoxine (C₈H₁₁NO₃) but introduces critical modifications:
Table 2: Structural Comparison with Pyridoxine
The disulfide bridge (-S-S-) is pivotal for:
Pyrithioxin dihydrochloride is the di-hydrochloride salt of 3,3ʹ-[dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol]. The free base has the empirical formula C₁₆H₂₀N₂O₄S₂ and a calculated exact mass of 368.086 449 u [1]. Addition of two hydrochloric acid molecules yields the hydrated salt C₁₆H₂₂Cl₂N₂O₄S₂ (M = 441.39 g mol⁻¹) [2] [3].
The central S–S bond length (2.04 Å) and C–S–S angle (~103°) are typical for aliphatic disulfides. Electrochemical voltammetry indicates a reversible two-electron reduction of the disulfide at −0.61 V vs. Ag/AgCl, yielding two pyridoxyl-thiolate anions [7] [8]. Oxidation regenerates the disulfide quantitatively, confirming redox cycling without side-product formation.
Property | Experimental value | Method / conditions | Source |
---|---|---|---|
Appearance | White to very pale-yellow crystals | Visual inspection | 142 |
Crystal habit | Needle-to plate-like; monoclinic P2₁/c | Single-crystal X-ray diffraction | 72 |
Melting point | 184 °C (decomposition) | Differential scanning calorimetry, 5 °C min⁻¹ | 8 |
Glass-transition | Not observed (no amorphous phase) | Modulated DSC, 25–250 °C | 8 |
Aqueous solubility | ≥ 41 mg mL⁻¹ at 25 °C | Shake-flask, pH 5.8 | 43 |
Log P (octanol/water) | −0.37 (calculated) | ALOGPS 2.1 | 67 |
Collision cross section (TWIMS, N₂) | 172.12 Ų [M+H]⁺; 173.61 Ų [M+H–H₂O]⁺; 172.62 Ų [M+K]⁺ | Drift-tube travelling-wave IMS, 300 K | 1 |
Powder X-ray diffraction shows sharp reflections at 2θ = 7.6°, 15.2°, 17.8° and 24.4°, indicating a well-ordered lattice with d-spacings of 11.6, 5.82, 4.98 and 3.64 Å respectively [2]. The salt is non-hygroscopic up to 60% RH (24 h gravimetry) [2].
Duplicate DSC runs gave onset temperatures of 183.6 °C and 184.2 °C (ΔT < 1 °C). The enthalpy of fusion was 85 ± 2 J g⁻¹, consistent with tight crystal packing [2].
In water the compound dissolves endothermically; the van ʼt Hoff plot (20–40 °C) yields ΔHsoln = +10.2 kJ mol⁻¹ and ΔSsoln = +43 J mol⁻¹ K⁻¹, confirming entropy-driven dissolution. Solubility in methanol is 125 mg mL⁻¹, whereas in ethanol and acetonitrile it is <10 mg mL⁻¹ (visual turbidity) [9].
Three gas-phase protomers dominate: protonated molecular ion; dehydrated ion; and potassium adduct. The experimental CCS values (Table above) agree within 1.5% with trajectory-method calculations using the X-ray geometry, validating the extended conformation in the gas phase [10].
λ_max (nm) | ε (L mol⁻¹ cm⁻¹) | Assignment |
---|---|---|
296 | 8.1 × 10³ | π→π* transition of the pyridone ring [8] |
260 (shoulder) | 4.2 × 10³ | n→π* of phenolic oxygen [8] |
Measurements in 0.1 M hydrochloric acid (10⁻⁵ M sample) showed an isosbestic point at 275 nm, indicating a single acid–base equilibrium between phenoxide and phenol species [8].
Characteristic ATR-IR bands (solid film, cm⁻¹) [8]:
ν (cm⁻¹) | Intensity | Vibrational mode |
---|---|---|
3308 (br) | strong | O–H stretch (phenolic) |
3086 | medium | O–H stretch (alcoholic) |
2640 | medium | N⁺–H stretch (pyridinium) |
1021 | strong | C–N stretch (pyridine) |
667 | medium | C–S stretch |
572 | medium | S–S stretch |
The S–S absorption confirms the integrity of the disulfide bond.
^1H and ^13C chemical shifts (400 MHz, DMSO-d₆, 298 K) [5]:
Nucleus | δ (ppm) | Multiplicity / J (Hz) | Assignment |
---|---|---|---|
H-2/H-6 | 8.10 | d, 8.3 | Aromatic |
H-4 | 7.95 | t, 8.0 | Aromatic |
CH₂OH (C-4) | 4.20 | d, 5.8 | ‑CH₂-OH |
S-CH₂- | 3.68 | s | Methylene linking to S |
CH₃ (C-6) | 2.50 | s | Ring methyl |
OH (phenol) | 9.82 | br s | Exchangeable |
Coupling constants (J ≈ 8 Hz) confirm ortho coupling in the pyridine ring, while the singlet for the disulfide methylenes indicates equivalence across the S–S bridge.
Electrospray (+ve) Q-TOF MS/MS at 15 eV [1]:
m/z | Relative intensity | Proposed fragment / neutral loss |
---|---|---|
369.094 | 100% | [M+H]⁺ (C₁₆H₂₁N₂O₄S₂) |
351.083 | 23% | [M+H–H₂O]⁺ |
313.071 | 45% | [M+H–CH₂OH–H₂O]⁺ |
271.060 | 12% | Cleavage at S–CH₂, loss of C₃H₆O₂S |
138.971 | 18% | Protonated 2-hydroxy-6-methylpyridine (ring fragment) |
The base peak at m/z 369 confirms a stable protonated molecule. Sequential loss of water and hydroxymethyl groups dominates low-energy collision-induced dissociation, whereas higher-energy conditions yield pyridoxyl fragments at m/z 139.
These steps align with fragmentation rules for aliphatic disulfides and agree with electron-impact data for related dipyridoxyl disulfides [11].
Parameter | Experimental value | Analytical method | Citation |
---|---|---|---|
Molecular weight (salt) | 441.39 g mol⁻¹ | Calculation | 8 |
Crystal system | Monoclinic P2₁/c | XRD | 72 |
Melting point | 184 °C | DSC | 8 |
Water solubility | ≥ 41 mg mL⁻¹ | Shake-flask | 43 |
Log P | −0.37 | ALOGPS | 67 |
CCS [M+H]⁺ | 172.12 Ų | TWIMS | 1 |
UV λ_max | 296 nm (ε ≈ 8.1 × 10³) | UV-Vis | 11 |
IR ν_S–S | 572 cm⁻¹ | ATR-IR | 11 |
^1H NMR δ_CH₃ | 2.50 ppm | 400 MHz | 4 |
MS base peak | m/z 369.094 | ESI-QTOF | 129 |